molecular formula C₁₀H₁₄ClN₅O₂ B1145070 6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- CAS No. 100199-40-4

6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-

Cat. No.: B1145070
CAS No.: 100199-40-4
M. Wt: 271.7
InChI Key:
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Description

6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- typically involves multiple steps, including chloromethylation and amination reactionsThe chloromethylation can be achieved using chloromethyl methyl ether or chlorotrimethylsilane in the presence of a metallic chloride catalyst such as FeCl3, ZnCl2, or SnCl4 . The amination step involves reacting the chloromethylated intermediate with ammonia or primary/secondary amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the purine ring or the side chain.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropurine: Another purine derivative with similar structural features but different functional groups.

    9-(2-chloroethyl)-2-amino-6-methoxy-1H-purin-6-one: A compound with a similar purine core but different side chains.

Uniqueness

6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNXFLMNYSWWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CCl)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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